molecular formula C5H4ClFN2 B14843435 2-Chloro-5-fluoro-3-methylpyrazine

2-Chloro-5-fluoro-3-methylpyrazine

Cat. No.: B14843435
M. Wt: 146.55 g/mol
InChI Key: QJGBOGLDPSXOOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-methylpyrazine typically involves the halogenation of pyrazine derivatives. One common method is the chlorination and fluorination of 3-methylpyrazine. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chloro-5-fluoro-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyrazine
  • 2-Fluoro-5-methylpyrazine
  • 3-Chloro-5-fluoropyrazine

Uniqueness

2-Chloro-5-fluoro-3-methylpyrazine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

2-chloro-5-fluoro-3-methylpyrazine

InChI

InChI=1S/C5H4ClFN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3

InChI Key

QJGBOGLDPSXOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)F

Origin of Product

United States

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